![molecular formula C17H21N3O4S2 B2654209 Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 514182-07-1](/img/structure/B2654209.png)
Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate , is a chemical with the molecular formula C14H15N3O4S . It has a molecular weight of 321.35 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H15N3O4S . It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.46±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its analogues have been synthesized and characterized using various techniques. The structures of these compounds have been elucidated through spectral data and elemental analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial Applications
- Studies have shown the antimicrobial activity of these compounds. They have been evaluated for their potential against various microorganisms, indicating their application in developing new antimicrobial agents (Spoorthy et al., 2021).
Anti-inflammatory and Analgesic Potential
- Some derivatives of this compound have shown significant anti-inflammatory and analgesic activities. This suggests their potential application in the development of new anti-inflammatory and pain-relieving drugs (El-kerdawy et al., 1996).
Anticancer Activity
- Research indicates that certain derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines. This underscores their potential use in cancer research and therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Novel Synthesis Methods
- Innovative methods for the synthesis of this compound have been developed, contributing to advancements in the field of organic chemistry and medicinal chemistry (Mohareb et al., 2004).
Antioxidant Properties
- Some derivatives of this compound have shown promising antioxidant properties, indicating their potential in combating oxidative stress-related diseases (Gouda & Abu‐Hashem, 2011).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-24-16(23)13-9-5-4-8(2)6-10(9)25-15(13)19-12(21)7-11-14(22)20-17(18)26-11/h8,11H,3-7H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBUPNOMTVMQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

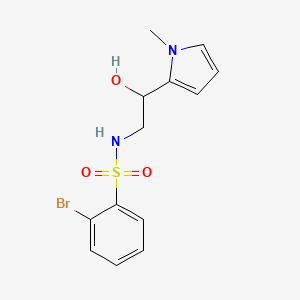
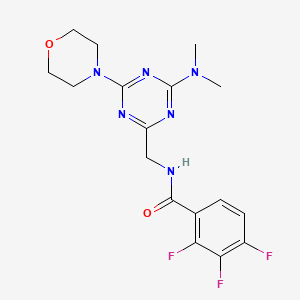
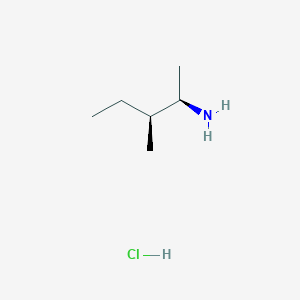

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654132.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2654134.png)

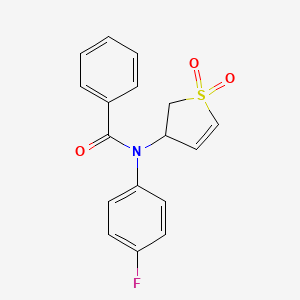
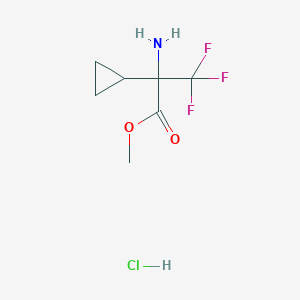
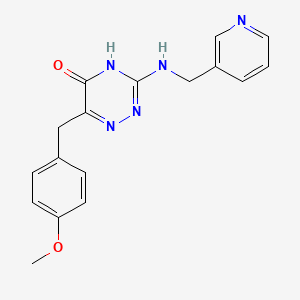
![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)
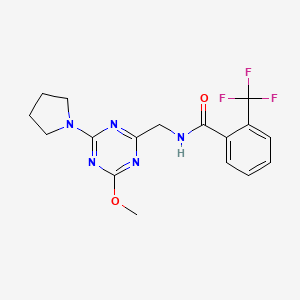
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)